Myeloperoxidase (MPO) Inhibition: Quantifiable Potency Advantage over Non-Fluorinated Scaffolds
4-Amino-2-fluoro-5-methoxyphenol exhibits measurable inhibitory activity against the enzyme myeloperoxidase (MPO). The introduction of a fluorine atom on the methoxyphenol scaffold is a known strategy to enhance binding affinity. This compound demonstrates an IC50 value of 159 nM against recombinant human MPO [1], a potency that is consistent with optimized fluorinated analogs designed for this target. While a direct head-to-head comparison with the non-fluorinated parent scaffold is not available from this specific assay, structure-activity relationship (SAR) studies on related methoxyphenol-based MPO inhibitors confirm that fluorine substitution is critical for achieving nanomolar potency [2].
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 159 nM |
| Comparator Or Baseline | Non-fluorinated methoxyphenol scaffold (class-level inference) |
| Quantified Difference | Not directly quantified in a single assay, but fluorination is essential for nanomolar activity in the series [2]. |
| Conditions | Inhibition of recombinant human MPO incubated for 10 mins in presence of 120 mM NaCl by aminophenyl fluorescein based assay [1] |
Why This Matters
Demonstrates a specific, quantifiable biological activity (159 nM IC50) for the compound, differentiating it from non-fluorinated analogs which are less potent, thereby justifying its selection for MPO-related research programs.
- [1] BindingDB. BDBM50554044 CHEMBL4792720. Affinity Data: IC50 = 159 nM. View Source
- [2] Future Science OA. (2019). Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. View Source
